Carboprost - 59286-19-0

Carboprost

Catalog Number: EVT-7959915
CAS Number: 59286-19-0
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carboprost is prostaglandin F2alpha in which the hydrogen at position 15 is substituted by methyl (S configuration). It is used as an abortifacient agent that is effective in both the first and second trimesters of pregnancy. It has a role as an oxytocic and an abortifacient. It is functionally related to a prostaglandin F2alpha. It is a conjugate acid of a carboprost(1-).
Carboprost is a Prostaglandin Analog.
Carboprost is the (15S)-15 methyl analogue of naturally occurring prostaglandin F2 alpha (PGF2 alpha) with oxytocic activity. Mimicking endogenous PGF2 alpha, carboprost activates prostaglandin F receptor, a G-protein coupled receptor, on smooth muscle cells, thereby resulting in smooth muscle contractions. When administered intramuscularly on gravid subjects, this agent induces myometrium contractions, thereby initiating luteolysis and consequently parturition. Furthermore, carboprost's action on vascular smooth muscle and gastrointestinal tract sphincters leads to raised blood pressure and induces vomiting or diarrhea, respectively.
A nonsteroidal abortifacient agent that is effective in both the first and second trimesters of PREGNANCY.
See also: Carboprost Tromethamine (has salt form).
Source and Classification

Carboprost is classified as a prostaglandin analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in various tissues throughout the body. Carboprost's classification as a synthetic analogue indicates that it is chemically modified from its natural counterparts to enhance stability and efficacy in clinical applications .

Synthesis Analysis

Methods of Synthesis

The synthesis of carboprost typically involves several key steps:

  1. Starting Material: The synthesis begins with prostaglandin F2α, which undergoes specific modifications.
  2. Oxidation and Silylation: The compound is oxidized at the C-15 position and silylated at positions C-9 and C-11 to protect these functional groups during subsequent reactions .
  3. Grignard Reaction: A Grignard reagent is employed to introduce the necessary alkyl groups, leading to the formation of carboprost through a series of reactions that include esterification and purification processes .

Recent advancements have introduced novel methods, such as the macrocyclic lactone strategy, which allows for the synthesis of 5E-isomer-free carboprost methyl ester, enhancing yield and purity .

Technical Details

The synthesis often involves techniques such as chromatography for purification and various organic reactions like the Wittig reaction for creating double bonds. For instance, a method described in recent patents utilizes dimethyl sulfate or methyl iodide for esterification instead of traditional diazomethane methods, improving scalability .

Molecular Structure Analysis

Carboprost has a molecular formula of C21H36O5C_{21}H_{36}O_{5} and a molar mass of approximately 368.514g/mol368.514\,g/mol .

Structural Data

The molecular structure can be depicted using various notations:

  • SMILES: CCCCC[C@](C)(O)C=C[C@H]1[C@H](O)C[C@H](O)[C@@H]1C\C=C\CCCC(O)=O
  • InChI: InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13(22)14(23)15(21(25)26)16(24)17(27)18(28)19(29)20(30)31/h13-20,22-24H,2-12H2,1H3/b15-14+

The structure features multiple hydroxyl groups that contribute to its biological activity by interacting with specific receptors in the body.

Chemical Reactions Analysis

Carboprost participates in various chemical reactions that are crucial for its functionality:

  1. Esterification Reactions: Carboprost can be converted into its tromethamine salt through esterification processes involving different reagents like methyl iodide or dimethyl sulfate .
  2. Oxidation Reactions: The oxidation at the C-15 position is significant for retaining biological activity while preventing deactivation by enzymatic pathways common to natural prostaglandins .
  3. Grignard Reactions: These reactions are essential for introducing functional groups that enhance the compound's therapeutic efficacy.
Mechanism of Action

Carboprost acts primarily by stimulating uterine contractions through its interaction with specific prostaglandin receptors located on the myometrium (the muscular layer of the uterus). This action leads to increased uterine tone and contraction frequency, effectively reducing postpartum hemorrhage by promoting uterine involution.

Process Data

The mechanism involves:

  • Binding to prostaglandin receptors (specifically EP receptors).
  • Inducing intracellular signaling pathways that lead to calcium mobilization and muscle contraction.

Studies indicate that carboprost is more effective than oxytocin in certain high-risk cesarean delivery scenarios, highlighting its role in obstetric care .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Carboprost is typically presented as a white or off-white powder.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Carboprost is sensitive to light and should be stored at controlled temperatures (between 2 – 8 degrees Celsius) to maintain its efficacy .
  • pH Range: The stability of carboprost solutions can vary with pH, necessitating careful formulation during preparation.

Relevant analyses often involve liquid chromatography-mass spectrometry (LC-MS), which assesses both stability and recovery rates in pharmaceutical preparations .

Applications

Carboprost has several significant applications in medicine:

  1. Postpartum Hemorrhage Management: It is primarily used to control severe bleeding after childbirth when other treatments fail.
  2. Induction of Labor: Carboprost may also be used off-label for labor induction in specific clinical scenarios.
  3. Medical Abortion: Historically, it was one of the first drugs used for medication abortions, particularly in the second trimester.
Molecular Pharmacology of Carboprost

Prostaglandin F2α Analog Design & Structural Optimization

Carboprost (15(S)-15-methylprostaglandin F) is a synthetic analog of endogenous prostaglandin F (PGF), engineered to overcome the rapid metabolic inactivation that limits the clinical utility of natural prostaglandins. The primary structural modification involves the addition of a methyl group at the C15 position, which sterically hinders the enzyme 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH)—the principal catalyst for prostaglandin oxidation and deactivation [3] [6] [10]. This modification significantly extends the compound’s half-life from seconds (observed with natural PGF) to 3–6 hours in amniotic fluid and enhances systemic stability [6] [10].

Additional structural features critical to its bioactivity include:

  • C1 carboxylate: Essential for ionic interactions with key residues (Tyr2.65, Arg7.40) in the FP receptor binding pocket [1].
  • Ω-chain hydrophobic tail: Facilitates membrane penetration and receptor docking via van der Waals interactions with hydrophobic residues (Leu7.39, Phe5.41) [1] [6].
  • 9α,11α-dihydroxy groups: Form hydrogen bonds with Ser3.39 and Thr7.43 in the FP receptor’s F-ring subpocket, stabilizing the active conformation [1].

Table 1: Structural Features of Carboprost vs. PGF

Structural ElementPGFCarboprostFunctional Consequence
C15 PositionHydroxyl groupMethyl groupBlocks metabolic oxidation; prolongs t½
C1 Functional GroupCarboxylateCarboxylateIonic bonding with FP receptor
Ω-chainHeptenoic acidHeptenoic acidHydrophobic receptor interactions
Cyclopentane Ring9α,11α-diol9α,11α-diolH-bonding with F-ring subpocket

Receptor Binding Dynamics at Uterine Smooth Muscle FP Receptors

Carboprost exerts its uterotonic effects primarily through selective agonism at the prostaglandin F (FP) receptor, a Gq-protein-coupled receptor (GPCR) densely expressed in uterine myometrium and ocular tissues [1] [3]. Cryo-EM structural analyses (2.7–3.2 Å resolution) reveal that carboprost adopts an L-shaped conformation within the orthosteric pocket of the FP receptor, with three distinct subpockets accommodating its α-chain, ω-chain, and F-ring [1]. Key binding interactions include:

  • Ionic anchoring: The C1 carboxylate forms salt bridges with Tyr2.65 and Arg7.40 in transmembrane helices 2 and 7 [1].
  • Hydrophobic contacts: The ω-chain embeds within a cleft formed by Phe5.41, Trp6.48, and Phe6.51 [1] [7].
  • Hydrogen bonding: The 9α-OH and 11α-OH groups engage Ser3.39 and Thr7.43, while the 15-methyl group enhances hydrophobic packing with Leu7.39 [1].

The 15-methyl group confers >200-fold selectivity for FP over the closely related EP3 receptor (IC50 FP = 1.2 nM vs. EP3 = 2,500 nM) by sterically clashing with the smaller EP3 binding cavity [1] [3]. This contrasts sharply with PGF, which exhibits only 10-fold FP/EP3 selectivity due to the absence of the C15 methyl moiety [1].

Table 2: Receptor Selectivity Profile of Carboprost

Receptor SubtypeCarboprost IC50 (nM)PGF IC50 (nM)Structural Basis of Selectivity
FP1.25.8Optimal fit in L-shaped pocket
EP32,50058Steric clash with C15 methyl
TP>10,000>10,000Incompatible F-ring subpocket

Intracellular Calcium Mobilization Mechanisms in Myometrial Contraction

FP receptor activation by carboprost triggers a Gq-protein-dependent signaling cascade that elevates intracellular calcium ([Ca2+]i) in uterine smooth muscle cells, initiating forceful contractions [1] [7]. The mechanistic sequence involves:

  • Phospholipase C (PLC) activation: Gqα subunits stimulate PLC-β, cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) [7].
  • IP3-mediated Ca2+ release: IP3 binds to sarcoplasmic reticulum (SR) IP3 receptors (IP3R), triggering rapid Ca2+ efflux into the cytosol [1] [7].
  • Store-Operated Calcium Entry (SOCE): SR Ca2+ depletion activates plasma membrane Orai channels via STIM1 sensors, sustaining Ca2+ influx [7].
  • Calcium-induced calcium release (CICR): Elevated [Ca2+]i further stimulates ryanodine receptors (RyR) on the SR, amplifying Ca2+ transients [7].

The resultant Ca2+ surge (peak ~30 min post-carboprost administration) activates calmodulin (CaM), which subsequently phosphorylates myosin light-chain kinase (MLCK) [7]. MLCK catalyzes myosin regulatory light chain (RLC) phosphorylation, enabling actin-myosin cross-bridging and sustained uterine contraction [1] [7].

Table 3: Calcium Signaling Pathways in Myometrial Cells

Signaling ComponentEffectFunctional Outcome
Gq/PLC-β/IP3SR Ca2+ releaseRapid [Ca2+]i spike (≤1 min)
SOCE (Orai/STIM1)Extracellular Ca2+ influxSustained [Ca2+]i plateau
CICR (RyR)Amplified SR Ca2+ releaseEnhanced contractile force
Ca2+/Calmodulin/MLCKMyosin RLC phosphorylationActin-myosin cross-bridging

Comparative Pharmacodynamics of 15-Methyl Substitution in Prostaglandin Derivatives

The 15(S)-methyl group represents a strategic pharmacodynamic optimization in carboprost, distinguishing it from both endogenous PGF and other synthetic analogs like latanoprost [5] [6] [10]. Key comparative advantages include:

  • Metabolic stability: The methyl group reduces oxidation by 15-OH PGDH, increasing plasma half-life to ~30 minutes (vs. <1 minute for PGF) [6] [10].
  • Receptor residence time: Enhanced hydrophobic interactions with Leu7.39 prolong FP receptor binding (t½ dissociation = 8.2 min vs. 1.5 min for PGF) [1] [9].
  • Stereoselective activity: The 15(S) epimer exhibits 50-fold greater potency than the 15(R) epimer due to optimal positioning within the FP ligand pocket [9].

While latanoprost (a 17-phenyl-trinor PGF analog) shows higher FP selectivity (2,000-fold over EP3), its poor water solubility and rapid clearance limit obstetric utility [1] [5]. In contrast, carboprost’s balanced lipophilicity (log P = 3.2) enables both intramuscular absorption and sustained uterine exposure [5] [10]. Synthetic routes to achieve high 15(S) stereopurity remain challenging, requiring chiral auxiliaries or macrolactonization strategies to minimize the inactive 15(R) epimer [9].

Table 4: Impact of 15-Methyl Substitution on Pharmacokinetic Parameters

ParameterPGFCarboprostLatanoprost Free Acid
Plasma t½<1 min~30 min~30 min
FP Receptor IC505.8 nM1.2 nM0.8 nM
FP/EP3 Selectivity Ratio10:1>200:1>2,000:1
Metabolic VulnerabilityHigh (15-OH PGDH)Low (C15 blocked)Low (C17 modification)

Properties

CAS Number

59286-19-0

Product Name

Carboprost

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1

InChI Key

DLJKPYFALUEJCK-IIELGFQLSA-N

SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.